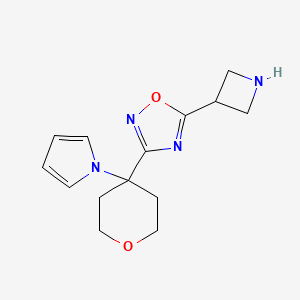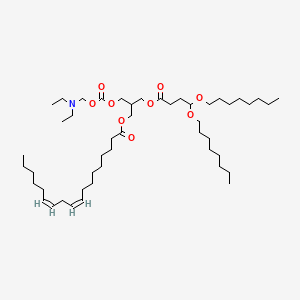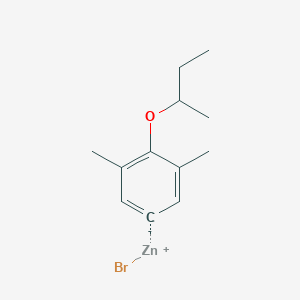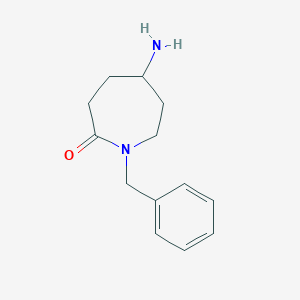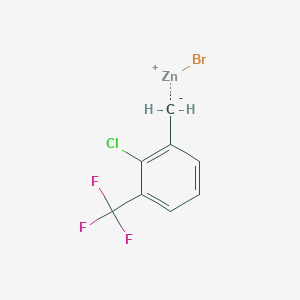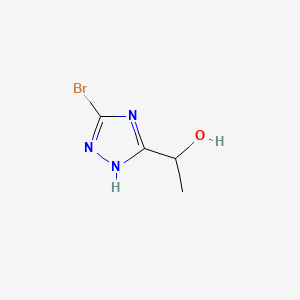
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound belonging to the class of 1,2,4-triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position of the triazole ring and an ethan-1-ol group attached to the 3-position. Triazoles have garnered significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-3-mercapto-1,2,4-triazoles with brominating agents such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol group .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-(5-bromo-4H-1,2,4-triazol-3-yl)ethanal or 1-(5-bromo-4H-1,2,4-triazol-3-yl)ethanoic acid .
Applications De Recherche Scientifique
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. .
Agriculture: Triazoles are used as fungicides and plant growth regulators.
Materials Science: Triazole-based compounds are used in the synthesis of polymers, dyes, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, triazole derivatives often inhibit enzymes or receptors by binding to their active sites. For example, triazoles can inhibit cytochrome P450 enzymes by coordinating with the heme iron, leading to the disruption of essential metabolic pathways . The bromine atom and hydroxyl group may enhance the binding affinity and specificity of the compound towards its targets .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(5-Chloro-4H-1,2,4-triazol-3-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine. Chlorine-substituted triazoles may exhibit different reactivity and biological activity.
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol: Contains a methyl group instead of bromine. .
The uniqueness of 1-(5-Bromo-4H-1,2,4-triazol-3-yl)ethan-1-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its potential as a pharmacophore in drug design .
Propriétés
Formule moléculaire |
C4H6BrN3O |
|---|---|
Poids moléculaire |
192.01 g/mol |
Nom IUPAC |
1-(3-bromo-1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H6BrN3O/c1-2(9)3-6-4(5)8-7-3/h2,9H,1H3,(H,6,7,8) |
Clé InChI |
BXCINYHOJAMFJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NN1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
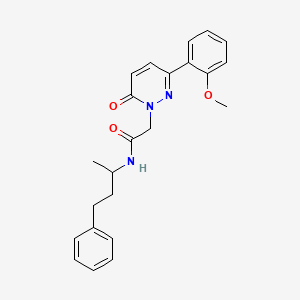
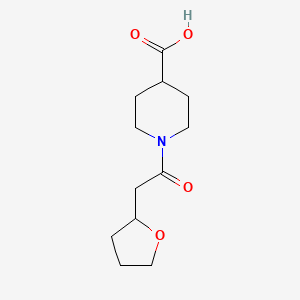
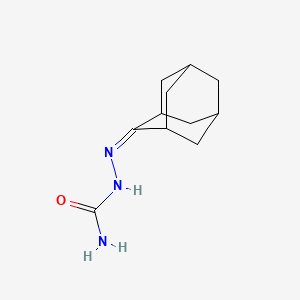
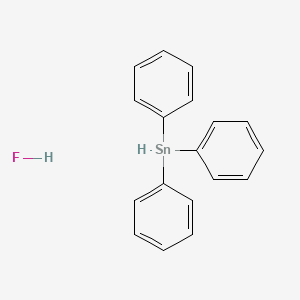
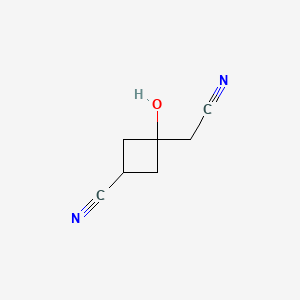
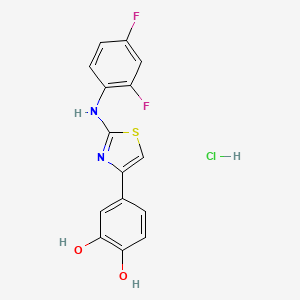
![2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)
